Ondansetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. [] While primarily recognized for its antiemetic properties, Ondansetron's influence on serotonergic pathways has prompted investigations into its potential for various scientific research applications.
Related Compounds
Granisetron
Compound Description: Granisetron is a potent and selective 5-HT3 receptor antagonist, similar to ondansetron. [] It is used to prevent nausea and vomiting caused by chemotherapy and radiation therapy. []
Relevance: Granisetron and ondansetron share a similar mechanism of action by blocking 5-HT3 receptors in the central nervous system and the gastrointestinal tract. This similarity makes granisetron a relevant comparison compound for ondansetron in clinical trials evaluating antiemetic efficacy. For example, a study directly compared the two drugs for preventing cyclophosphamide-induced emesis in outpatients, finding that a regimen of intravenous and oral ondansetron provided better control of prolonged emesis (days 2–5) compared to granisetron. []
Dexamethasone
Compound Description: Dexamethasone is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. [] While its antiemetic mechanism is not fully understood, it is thought to work centrally by inhibiting prostaglandin synthesis. []
Relevance: Although structurally unrelated to ondansetron, dexamethasone is frequently co-administered with ondansetron, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). [, , ] Numerous studies have investigated the synergistic antiemetic effect of combining these two drugs, often demonstrating superior efficacy compared to ondansetron monotherapy. [, , ] This combined use makes dexamethasone highly relevant to understanding ondansetron's clinical application and effectiveness in managing CINV.
Droperidol
Compound Description: Droperidol is a butyrophenone derivative with antiemetic and sedative properties. [] It exerts its antiemetic effects by blocking dopamine receptors in the chemoreceptor trigger zone. []
Metoclopramide
Compound Description: Metoclopramide is a benzamide derivative with antiemetic properties. [] It acts as a dopamine-receptor antagonist and also enhances the action of acetylcholine in the gut, promoting gastric emptying. []
Relevance: Metoclopramide serves as an important comparative compound to ondansetron in CINV and PONV management. [, , ] Several studies have demonstrated ondansetron's superior efficacy and tolerability compared to metoclopramide in preventing nausea and vomiting associated with highly emetogenic chemotherapy. [] While both drugs are effective antiemetics, ondansetron's superior side-effect profile, particularly in minimizing extrapyramidal effects, makes it a favorable choice in specific clinical settings. []
Aprepitant
Compound Description: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the vomiting reflex. []
Relevance: Aprepitant represents a different class of antiemetics compared to ondansetron. While both are used for PONV prevention, they target distinct receptors involved in the emetic pathway. [] This difference makes aprepitant a valuable comparison in clinical trials investigating PONV. For instance, one study found aprepitant to be more effective than ondansetron for preventing PONV in patients undergoing laparoscopic cholecystectomy. []
Compound Description: Promethazine is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. []
Relevance: While both promethazine and ondansetron are used to manage nausea and vomiting, concerns regarding the potential for central nervous system side effects and the presence of an FDA black box warning for injectable promethazine have led to the suggestion of replacing it with ondansetron, particularly in tactical combat casualty care. [] This potential replacement highlights the evolving understanding of the risk-benefit profiles of different antiemetics and ondansetron's emerging role in specific clinical settings.
Source and Classification
Ondansetron is synthesized from various chemical precursors and is classified under the category of active pharmaceutical ingredients (APIs). It is recognized by the World Health Organization as an essential medicine due to its effectiveness in managing nausea and vomiting. The chemical formula of ondansetron is C18H19N3O, and it is often administered in its hydrochloride form, ondansetron hydrochloride.
Synthesis Analysis
The synthesis of ondansetron has evolved significantly, with recent advancements highlighting multi-platform approaches that integrate both batch and continuous flow methodologies.
Methods of Synthesis
Continuous Flow Chemistry: Recent studies have demonstrated a continuous synthesis process that includes:
Condensation Reaction: Involves reacting N-methylaniline with 1,3-cyclohexanedione to form an enaminone precursor.
Mannich Reaction: A continuous process that enhances yield and efficiency.
Batch Processes: Used for elimination and Michael addition steps, accommodating the physical properties of reaction mixtures while achieving high productivity.
Batch Processes: Traditional batch synthesis remains relevant, particularly for certain steps that require specific conditions not suited for flow systems. For instance, the final steps often involve recrystallization from solvents like methanol or ethanol to purify ondansetron.
Technical Parameters
The synthesis can yield up to 93.4% purity after recrystallization.
Reaction conditions such as temperature, solvent choice, and reaction times are critical for optimizing yields.
Molecular Structure Analysis
Ondansetron's molecular structure consists of a tetrahydrocarbazole core with a methyl group and an imidazole moiety.
Structural Details
Chemical Structure: The molecular structure can be represented as follows:
C18H19N3O
Functional Groups: The molecule contains hydroxyl (-OH), carbonyl (C=O), and amine (NH) functional groups, which are essential for its pharmacological activity.
Data Analysis
The molecular weight of ondansetron is approximately 293.36 g/mol.
Techniques such as nuclear magnetic resonance spectroscopy have been employed to confirm structural integrity during synthesis.
Chemical Reactions Analysis
Ondansetron undergoes various chemical reactions during its synthesis and metabolism:
Formation of Polymorphs: Ondansetron can exist in different polymorphic forms, which can affect its solubility and bioavailability. Studies have shown that conditions such as pH, temperature, and solvent choice influence polymorph formation.
Reactivity: The presence of functional groups allows ondansetron to participate in substitution reactions which are critical during its synthesis.
Technical Parameters
Differential scanning calorimetry has been used to study thermal properties associated with polymorphs.
Solvent interactions are analyzed through spectrophotometric methods.
Mechanism of Action
Ondansetron exerts its antiemetic effects primarily through the antagonism of serotonin receptors:
5-HT3 Receptor Antagonism: By blocking the 5-HT3 receptors located in the central nervous system and gastrointestinal tract, ondansetron prevents the emetic signals triggered by chemotherapy or radiation therapy.
Neurotransmitter Modulation: This blockade reduces the release of neurotransmitters involved in nausea pathways, ultimately leading to decreased vomiting reflex.
Relevant Data
Clinical studies indicate that ondansetron significantly reduces chemotherapy-induced nausea compared to placebo controls.
Physical and Chemical Properties Analysis
Ondansetron exhibits several notable physical and chemical properties:
Melting Point: Ondansetron has a melting point around 232°C, indicating its thermal stability.
Solubility: It is highly soluble in various organic solvents such as ethanol and methanol but less soluble in water.
Stability: Ondansetron is stable under standard storage conditions but may degrade under extreme temperatures or pH levels.
Applications
Ondansetron's primary applications lie in clinical settings:
Chemotherapy-Induced Nausea and Vomiting: It is widely used to manage nausea associated with chemotherapy regimens.
Postoperative Nausea: Ondansetron is effective in preventing nausea following surgical procedures.
Radiation Therapy: Patients undergoing radiation therapy benefit from ondansetron's ability to mitigate nausea.
Formulation Development: Recent research has explored mucoadhesive formulations for sustained release, enhancing patient compliance and therapeutic outcomes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron (has active moiety).
Olmesartan is a biphenylyltetrazole. It has a role as an antihypertensive agent and an angiotensin receptor antagonist. Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEi) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Olmesartan is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Like other ARBs, olmesartan blockade of RAAS slows the progression of diabetic nephropathy due to its renoprotective effects. Orally available olmesartan is produced as the prodrug olmesartan medoxomil which is rapidly converted in vivo to the pharmacologically active olmesartan. It was developed by Daiichi Sankyo Pharmaceuticals and approved in 2002. Olmesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of olmesartan is as an Angiotensin 2 Receptor Antagonist. Olmesartan is an angiotensin II receptor blocker used in the therapy of hypertension. Olmesartan is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Olmesartan is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. Olmesartan selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion. See also: Olmesartan Medoxomil (active moiety of).
Oligomycin A is an oligomycin with formula C45H74011. An inhibitor of mitochondrial F1FO ATP synthase that induces apoptosis in a variety of cell types and exhibits antifungal, antitumour, and nematicidal activities, but its clinical application has been limited by poor solubility in water and other biocompatible solvents. It has a role as an EC 3.6.3.14 (H(+)-transporting two-sector ATPase) inhibitor, an antineoplastic agent and a nematicide. It is a diketone, a pentol, an antibiotic antifungal agent and an oligomycin.
Olmesartan is a biphenylyltetrazole. It has a role as an antihypertensive agent and an angiotensin receptor antagonist. Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEi) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Olmesartan is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Like other ARBs, olmesartan blockade of RAAS slows the progression of diabetic nephropathy due to its renoprotective effects. Orally available olmesartan is produced as the prodrug olmesartan medoxomil which is rapidly converted in vivo to the pharmacologically active olmesartan. It was developed by Daiichi Sankyo Pharmaceuticals and approved in 2002. Olmesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of olmesartan is as an Angiotensin 2 Receptor Antagonist. Olmesartan is an angiotensin II receptor blocker used in the therapy of hypertension. Olmesartan is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Olmesartan is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. Olmesartan selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion. See also: Olmesartan Medoxomil (active moiety of).